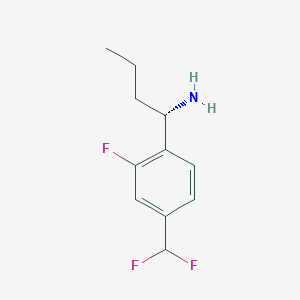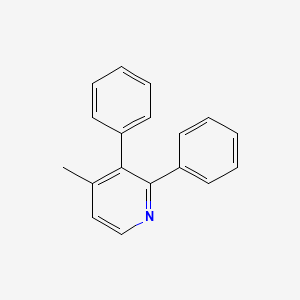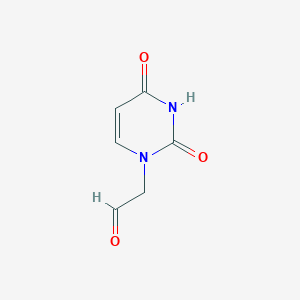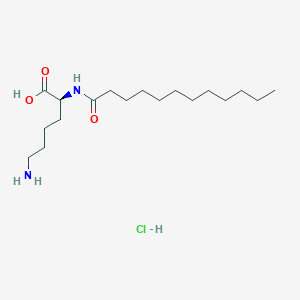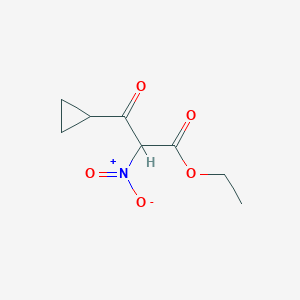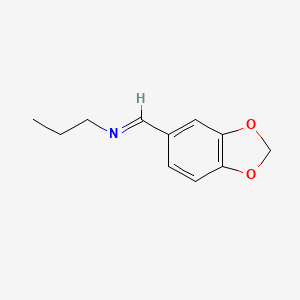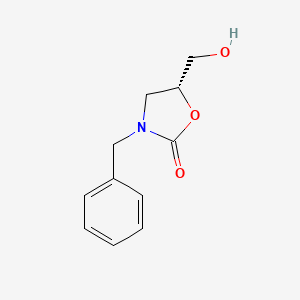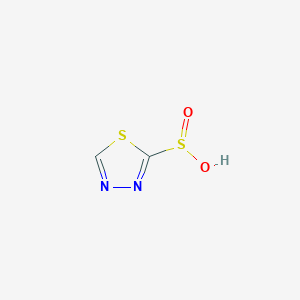
1,3,4-Thiadiazole-2-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Thiadiazole-2-sulfinic acid is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2-sulfinic acid can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Thiadiazole-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinic acid group typically yields sulfonic acids, while reduction can produce thiols.
Applications De Recherche Scientifique
1,3,4-Thiadiazole-2-sulfinic acid has a wide range of applications in scientific research:
Industry: It is used in the development of new materials with specific properties, such as conductivity or reactivity.
Mécanisme D'action
The mechanism of action of 1,3,4-thiadiazole-2-sulfinic acid varies depending on its application:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,4-Thiadiazole: Lacks the sulfinic acid group but shares the core thiadiazole ring structure.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group instead of a sulfinic acid group, leading to different reactivity and applications.
1,3,4-Thiadiazole-2-sulfonic acid: Contains a sulfonic acid group, which is more oxidized than the sulfinic acid group.
Uniqueness
1,3,4-Thiadiazole-2-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct chemical reactivity and potential applications. This functional group allows for specific interactions and transformations that are not possible with other thiadiazole derivatives.
Propriétés
Formule moléculaire |
C2H2N2O2S2 |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
1,3,4-thiadiazole-2-sulfinic acid |
InChI |
InChI=1S/C2H2N2O2S2/c5-8(6)2-4-3-1-7-2/h1H,(H,5,6) |
Clé InChI |
ZMFYUGSXDCFLON-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C(S1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


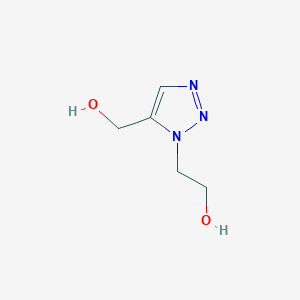
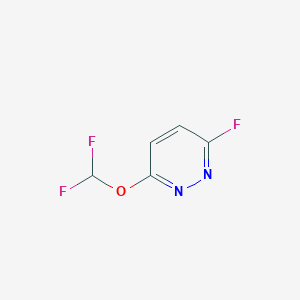
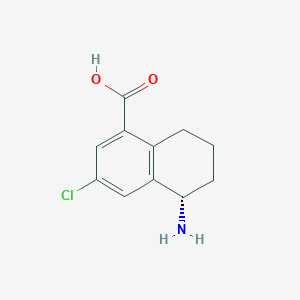
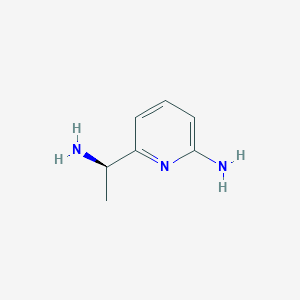
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)
